Product packaging for 3-Ethylbenzene-1-sulfonyl chloride(Cat. No.:CAS No. 34586-44-2)

3-Ethylbenzene-1-sulfonyl chloride

Cat. No.: B2832845
CAS No.: 34586-44-2
M. Wt: 204.67
InChI Key: VIVGANIZOCUFFE-UHFFFAOYSA-N
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Description

3-Ethylbenzene-1-sulfonyl chloride (CAS 34586-44-2) is an organosulfur compound with the molecular formula C8H9ClO2S and a molecular weight of 204.67 g/mol . It is a versatile reagent in organic synthesis and medicinal chemistry, primarily used to introduce the 3-ethylbenzenesulfonyl moiety into target molecules. A key application is in the synthesis of sulfonamides via reaction with primary and secondary amines . This reaction is fundamental in the Hinsberg test for distinguishing amines, where primary amines form N-alkyl benzenesulfonamides that are soluble in aqueous KOH due to the acidic hydrogen on the nitrogen atom . Furthermore, benzenesulfonyl chloride derivatives serve as efficient reagents for the esterification of carboxylic acids, enabling the synthesis of methyl and other alkyl esters in the presence of alcohols . This compound is also a valuable building block for constructing more complex molecular architectures, such as 2-(substituted benzenesulfonyl)glutamamides studied for quantitative structure-activity relationships (QSAR) and antitumor activity . As a handle for creating recyclable, high-load magnetic reagents, benzenesulfonyl chloride has been grafted onto magnetic nanoparticles via ring-opening metathesis polymerization (ROMP), facilitating methylations and alkylations with easy magnetic retrieval and reusability of the reagent . This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClO2S B2832845 3-Ethylbenzene-1-sulfonyl chloride CAS No. 34586-44-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVGANIZOCUFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34586-44-2
Record name 3-ethylbenzene-1-sulfonyl chloride
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Synthetic Methodologies and Preparative Strategies for 3 Ethylbenzene 1 Sulfonyl Chloride

Conventional Chlorosulfonation Routes and Their Advancements

Conventional methods for synthesizing arylsulfonyl chlorides have long been the cornerstone of industrial and laboratory preparations. These routes typically involve direct sulfonation followed by chlorination or a one-step chlorosulfonation.

Reaction of Alkylbenzenes with Chlorosulfonic Acid

The direct reaction of an alkylbenzene like ethylbenzene (B125841) with chlorosulfonic acid is a classic example of electrophilic aromatic substitution. stackexchange.com In this process, chlorosulfonic acid acts as the sulfonating agent. google.com The reaction involves the electrophilic attack of the SO₂Cl⁺ electrophile, generated in situ from chlorosulfonic acid, onto the aromatic ring. stackexchange.com

However, the ethyl group is an activating, ortho-, para-directing group. Consequently, the direct chlorosulfonation of ethylbenzene predominantly yields a mixture of 4-ethylbenzene-1-sulfonyl chloride and 2-ethylbenzene-1-sulfonyl chloride. The formation of the desired 3-ethylbenzene-1-sulfonyl chloride is minimal, making this a poor synthetic route for this specific isomer. The reaction is also often accompanied by the formation of sulfone byproducts, where two molecules of the substituted benzene (B151609) react with the sulfonating agent. google.comorgsyn.org A two-step synthesis method, where sulfonation and the subsequent chlorination are controlled under different conditions, has been developed to improve yields and reduce byproducts for para-substituted isomers. google.com

Table 1: Expected Isomer Distribution in Direct Chlorosulfonation of Ethylbenzene

IsomerDirective InfluenceExpected Yield
4-Ethylbenzene-1-sulfonyl chloride (para)Favored (sterically and electronically)Major Product
2-Ethylbenzene-1-sulfonyl chloride (ortho)Favored (electronically), but sterically hinderedMinor Product
This compound (meta)DisfavoredTrace Amount

Conversion of Arenesulfonic Acids or Their Salts

A more controlled, two-step approach involves the initial sulfonation of the arene to produce a sulfonic acid, followed by conversion to the sulfonyl chloride. To obtain the meta isomer, one would need to start with or generate 3-ethylbenzenesulfonic acid. Direct sulfonation of ethylbenzene is not a viable route to this precursor due to the ortho-, para-directing nature of the ethyl group. pearson.com

However, if 3-ethylbenzenesulfonic acid were available through an alternative synthesis, it could be converted to the target sulfonyl chloride. This conversion is typically achieved by treating the sulfonic acid or its corresponding salt with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method circumvents the regioselectivity issues of direct chlorosulfonation, provided a regiochemically pure sulfonic acid precursor can be obtained.

Modern and Catalytic Approaches for Arenesulfonyl Chloride Synthesis

Recent advancements in synthetic chemistry have provided milder and more versatile methods for the preparation of arylsulfonyl chlorides, offering alternatives to harsh conventional routes.

Sandmeyer-Type Reactions with Aryldiazonium Saltsmpg.denih.gov

The Sandmeyer reaction provides a powerful and regioselective method for introducing a sulfonyl chloride group, starting from an aromatic amine. wikipedia.org To synthesize this compound, the precursor would be 3-ethylaniline.

The process involves two key steps:

Diazotization: 3-Ethylaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form the corresponding aryldiazonium salt, 3-ethylbenzenediazonium chloride.

Chlorosulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. nih.govacs.org The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where the diazonium group is replaced by -SO₂Cl, with the loss of nitrogen gas. wikipedia.org

Recent improvements to this method utilize stable sulfur dioxide surrogates like DABSO (DABCO-bis(sulfur dioxide)) and can be performed as a one-pot synthesis from the aniline, avoiding the isolation of the potentially hazardous diazonium salt. acs.orgnih.gov These methods have shown broad substrate scope, including for electron-rich anilines, and offer high yields. nih.govresearchgate.net

Photocatalytic Methods for Sulfonyl Chloride Formationmpg.de

Visible-light photocatalysis has emerged as a sustainable and mild alternative for synthesizing sulfonyl chlorides. mpg.deresearchgate.net One prominent method involves the reaction of aryldiazonium salts with a source of SO₂ and a chloride anion, mediated by a photocatalyst. mpg.deacs.org

In a typical procedure, an aryldiazonium salt, such as 3-ethylbenzenediazonium tetrafluoroborate, is irradiated with visible light in the presence of a photocatalyst (e.g., potassium poly(heptazine imide) or ruthenium-based complexes). mpg.deacs.orgnih.gov The excited photocatalyst initiates a single-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas. This aryl radical then reacts with sulfur dioxide and a chloride source to form the final arylsulfonyl chloride. These reactions are often performed at room temperature and show high tolerance for various functional groups, providing yields ranging from 50-95%. mpg.denih.govacs.org

Table 2: Comparison of Modern Synthetic Approaches

MethodStarting MaterialKey ReagentsConditionsAdvantages
Sandmeyer-Type Reaction 3-EthylanilineNaNO₂, HCl, SO₂, CuClLow temperature, aqueous acidHigh regioselectivity, reliable for various substrates. nih.govresearchgate.net
Photocatalytic Synthesis 3-Ethylbenzenediazonium saltPhotocatalyst (e.g., K-PHI), SO₂ source, lightRoom temperature, visible light irradiationMild conditions, high functional group tolerance, sustainable. mpg.deacs.org

Regioselective Synthesis and Isomer Control in Arylsulfonyl Chloride Preparation

Achieving regioselectivity is the primary challenge in the synthesis of this compound due to the ortho-, para-directing nature of the ethyl group in electrophilic aromatic substitution reactions.

Direct chlorosulfonation of ethylbenzene is not a practical method for obtaining the meta isomer in any significant yield. The electronic and steric properties of the ethyl group strongly favor substitution at the para and, to a lesser extent, the ortho positions.

Therefore, effective isomer control relies on synthetic strategies that begin with a starting material where the desired meta-relationship between the ethyl group and the nitrogen or sulfur-containing functionality is already established.

The most viable and regiochemically unambiguous routes are:

Starting from 3-Ethylaniline: This is the most direct and reliable approach. The amino group dictates the position of the future sulfonyl chloride group. The Sandmeyer reaction or modern photocatalytic variants using the corresponding diazonium salt ensure that the sulfonyl chloride group is introduced at the exact position vacated by the diazo group, thus providing excellent isomer control. nih.govnih.gov

Starting from a Meta-Substituted Precursor: An alternative, though more circuitous, route could involve synthesizing a different meta-substituted ethylbenzene derivative that can later be converted to the target compound. For example, the synthesis could start with m-nitroethylbenzene, which could be reduced to 3-ethylaniline, and then proceed via the Sandmeyer reaction.

Elucidation of Reaction Mechanisms and Kinetics of 3 Ethylbenzene 1 Sulfonyl Chloride

Nucleophilic Substitution at the Sulfonyl Sulfur Atom (S-Center)

Nucleophilic substitution at the tetracoordinate sulfur center of arenesulfonyl chlorides is a cornerstone of their chemistry. mdpi.comtandfonline.com Two primary mechanistic routes are generally considered to describe these transformations: a concerted, single-step process (SN2-type) or a stepwise pathway involving a distinct intermediate (Addition-Elimination, A-E). tandfonline.commdpi.com The determination of which pathway is operative depends on a delicate balance of electronic and steric factors. mdpi.comtandfonline.com

The bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom is analogous to the well-known SN2 reaction at a saturated carbon atom. mdpi.com This pathway involves a single, concerted step where the nucleophile attacks the sulfur center concurrently with the departure of the leaving group (chloride ion). researchgate.net The reaction proceeds through a single transition state without the formation of a stable intermediate. mdpi.comnih.gov

Extensive kinetic and computational studies on arenesulfonyl chlorides support the prevalence of an SN2-type mechanism in many of their reactions, such as the chloride-chloride isotopic exchange. mdpi.comnih.gov The transition state (TS) for this process is characterized by a trigonal bipyramidal (TBP) geometry around the central sulfur atom. mdpi.comresearchgate.netcdnsciencepub.com In this TBP structure, the incoming nucleophile and the leaving group occupy the apical positions. The structure of this transition state can be further described as "tighter" or "looser," indicating the relative extent of bond formation and bond cleavage, which is influenced by the substituents and the solvent system. researchgate.net For solvolysis reactions, it is suggested that bond-making and bond-breaking are of comparable importance in the transition state. rsc.org Tools such as More O'Ferrall plots have been employed to visualize how the transition state structure varies in response to changes in substituents and solvent properties. koreascience.kr

An alternative to the concerted SN2 process is the stepwise addition-elimination (A-E) mechanism. tandfonline.com This pathway is initiated by the nucleophilic attack on the sulfonyl sulfur atom to form a transient, pentacoordinate sulfurane intermediate. mdpi.comtandfonline.com This intermediate, which has a trigonal bipyramidal structure, subsequently collapses in a second step by expelling the leaving group to yield the final product. tandfonline.com

The formation of a distinct intermediate is a key feature that distinguishes the A-E mechanism from the SN2 pathway. tandfonline.com The viability of the A-E route is enhanced by factors that can stabilize the hypervalent sulfurane intermediate. For instance, the presence of strongly electron-withdrawing substituents on the aryl ring or a highly electronegative nucleophile and leaving group favors the A-E mechanism. mdpi.com A clear example is the fluoride (B91410) exchange reaction in benzenesulfonyl fluoride, which, unlike the chloride exchange, has been shown through DFT calculations to proceed via an A-E pathway involving a difluorosulfurandioxide intermediate. mdpi.comnih.govresearchgate.netsemanticscholar.org

Kinetic Investigations and Substituent Effects on Reactivity

Kinetic studies are fundamental to distinguishing between possible reaction mechanisms and quantifying the influence of molecular structure on reaction rates. tandfonline.com For arenesulfonyl chlorides like 3-Ethylbenzene-1-sulfonyl chloride, the electronic and steric effects of substituents on the benzene (B151609) ring significantly impact the reactivity of the sulfonyl group. tandfonline.commdpi.com

The Hammett equation is a powerful tool for correlating the reaction rates of substituted aromatic compounds with the electronic properties of their substituents. beilstein-journals.org Numerous studies on arenesulfonyl chlorides have demonstrated the applicability of this linear free-energy relationship. mdpi.comrsc.orgrsc.org A positive Hammett ρ (rho) value signifies that the reaction is accelerated by electron-withdrawing substituents and slowed by electron-donating substituents. This implies the buildup of negative charge at or near the reaction center in the transition state. mdpi.comrsc.org

For the chloride-chloride exchange reaction in a series of para- and meta-substituted benzenesulfonyl chlorides, a significant positive ρ-value of +2.02 was determined. mdpi.comnih.gov This large positive value indicates substantial development of negative charge on the sulfur atom in the rate-determining step, a finding consistent with either a very tight SN2 transition state or a stepwise A-E mechanism where the initial addition of the nucleophile is rate-limiting. tandfonline.commdpi.com In contrast, some solvolysis reactions have been reported to yield curved Hammett plots, which can suggest a change in the rate-determining step or a shift in the mechanism across the series of substituents. rsc.orgrsc.org

Table 1: Selected Hammett ρ-Values for Reactions of Arenesulfonyl Chlorides

Reactionρ-ValueReference
Chloride-Chloride Exchange+2.02 mdpi.comnih.gov
Alkaline Hydrolysis+1.564 rsc.org
Reaction with m-nitroaniline+0.44 rsc.org
Reaction with 3,4-dimethylaniline+1.14 rsc.org

While electronic effects often follow predictable trends, the steric influence of substituents can be more complex. A particularly intriguing and counterintuitive phenomenon observed in the chemistry of arenesulfonyl chlorides is the acceleration of nucleophilic substitution by ortho-alkyl groups. mdpi.commdpi.comsemanticscholar.org Contrary to the expectation that bulky ortho groups would sterically hinder the approach of a nucleophile, compounds like 2-methylbenzenesulfonyl chloride and 2,4,6-trimethylbenzenesulfonyl chloride react faster than the unsubstituted benzenesulfonyl chloride in both solvolysis and chloride exchange reactions. mdpi.comsemanticscholar.org

Table 2: Relative Reactivity of Alkyl-Substituted Benzenesulfonyl Chlorides in Chloride-Chloride Exchange

CompoundRelative Rate Constant (k/kunsubstituted)Reference
Benzenesulfonyl chloride1.00 mdpi.com
4-Methylbenzenesulfonyl chloride0.50 mdpi.com
2,4,6-Trimethylbenzenesulfonyl chloride4.59 mdpi.com
2,4,6-Triisopropylbenzenesulfonyl chloride2.80 mdpi.com

Computational Studies on Reaction Pathways and Activation Parameters

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms for sulfonyl chlorides. mdpi.commdpi.com These theoretical studies provide insights into structures, energies, and reaction pathways that are often difficult to probe experimentally. acs.org

Furthermore, computational methods have provided a robust theoretical foundation for the observed ortho-alkyl acceleration effect. By calculating the energies of both the sterically strained ground state and the transition state, researchers have been able to quantify the relief of steric congestion and demonstrate that it leads to a lower activation barrier. mdpi.commdpi.comnih.gov The calculated activation parameters, such as the enthalpy of activation (ΔH‡) and Gibbs free energy of activation (ΔG‡), often show excellent correlation with experimentally determined kinetic data, lending high confidence to the proposed mechanistic models. mdpi.comnih.govacs.org

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has become a powerful tool for investigating the reaction mechanisms of organic compounds at a molecular level. scirp.org For reactions involving this compound, DFT calculations can provide detailed insights into the potential energy surface, allowing for the characterization of reactants, transition states, and products. This computational approach is instrumental in distinguishing between different possible mechanistic pathways, such as concerted SN2-type mechanisms and stepwise pathways involving intermediates. mdpi.comscirp.org

DFT calculations can be used to model the nucleophilic attack on the sulfur atom of the sulfonyl chloride group. By calculating the energies of the transition states for various proposed mechanisms, researchers can predict the most likely reaction pathway. For example, in a bimolecular nucleophilic substitution reaction, DFT can elucidate the geometry of the trigonal bipyramidal transition state or any hypervalent sulfurane intermediates. mdpi.com The calculated activation barriers can then be correlated with experimentally determined reaction rates.

Furthermore, DFT is employed to analyze the electronic properties of the molecule, such as atomic charges and frontier molecular orbitals (HOMO and LUMO). scirp.org This analysis helps to understand how the ethyl substituent at the meta-position modulates the electrophilicity of the sulfur atom. The table below illustrates typical parameters that can be obtained from DFT calculations for a representative arenesulfonyl chloride reaction, providing a framework for what a study on this compound would entail.

Table 1: Representative DFT Calculation Outputs for Arenesulfonyl Chloride Reactions

Parameter Description Typical Application
Transition State Energy (ΔE‡) The energy barrier that must be overcome for a reaction to occur. To predict reaction rates and compare the feasibility of different mechanistic pathways.
Reaction Energy (ΔE_rxn) The net energy difference between products and reactants. To determine if a reaction is exothermic or endothermic.
NBO Charges Natural Bond Orbital analysis provides a method for calculating atomic charges. To assess the electrophilicity of the sulfur atom and the nucleophilicity of the attacking species.

| Vibrational Frequencies | Calculation of molecular vibrations. | To confirm that a calculated structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency). |

These computational insights are crucial for building a comprehensive understanding of the reactivity of this compound, complementing experimental kinetic data.

Molecular Dynamics Simulations in Reaction Coordinate Exploration

Molecular Dynamics (MD) simulations offer a method to study the time evolution of molecular systems, providing a dynamic picture of chemical reactions. acs.org While DFT is excellent for mapping static potential energy surfaces, MD simulations are used to explore the reaction coordinate in the context of a dynamic environment, including explicit solvent molecules. researchgate.net This is particularly important for reactions of this compound in solution, where solvent molecules can play a direct role in the reaction mechanism through solvation and direct participation as nucleophiles or catalysts. researchgate.net

MD simulations can model the solvolysis of this compound, tracking the trajectory of the reacting molecules and numerous solvent molecules over time. This allows for the investigation of the solvent shell structure around the sulfonyl group and how it changes along the reaction coordinate. Such simulations can reveal the role of specific solvent-solute interactions, such as hydrogen bonding, in stabilizing transition states or intermediates. acs.org

By combining MD with a quantum mechanical description of the reacting species (QM/MM simulations), it is possible to model the bond-breaking and bond-forming processes with high accuracy while still accounting for the bulk solvent environment. This approach is invaluable for exploring the full landscape of complex reaction mechanisms, such as the SN1-SN2-SN3 spectrum proposed for sulfonyl chloride solvolysis. researchgate.net The table below summarizes key research findings that could be obtained from MD simulations.

Table 2: Potential Research Findings from MD Simulations of this compound Reactions

Research Finding Simulation Method Significance
Solvent Reorganization Energy QM/MM MD Simulations Quantifies the energy required to rearrange solvent molecules around the solute during the reaction, a key factor in reaction kinetics.
Radial Distribution Functions (RDFs) Classical MD Simulations Describes the structure of the solvent shell around the sulfonyl group, revealing specific interactions with solvent molecules.
Free Energy Profile Umbrella Sampling or Metadynamics Maps the free energy changes along a defined reaction coordinate, identifying barriers and stable intermediates in a solvated environment.

| Diffusion Coefficients | Classical MD Simulations | Determines the mobility of reactants and products in the solvent, which can be a rate-limiting factor in some reactions. |

Through these advanced computational techniques, a detailed and dynamic understanding of the reaction mechanisms and kinetics of this compound can be achieved, bridging the gap between theoretical models and experimental observations.

Derivatization Chemistry and Advanced Reactivity Profiles of 3 Ethylbenzene 1 Sulfonyl Chloride

Nucleophilic Reactivity with Nitrogenous Compounds: Formation of Sulfonamides

3-Ethylbenzene-1-sulfonyl chloride serves as a key electrophile in reactions with a variety of nitrogen-containing nucleophiles, leading to the formation of sulfonamides. This class of compounds has garnered significant interest due to their diverse applications, including their roles as therapeutic agents and as intermediates in organic synthesis. researchgate.netlibretexts.org The general mechanism involves the attack of the nucleophilic nitrogen atom on the electron-deficient sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

Derivatization with Heterocyclic Amines

Sulfonyl chlorides are valuable reagents for the derivatization of heterocyclic amines, a reaction that facilitates the creation of complex sulfonamides with potential applications in medicinal chemistry. sigmaaldrich.com The reaction follows a similar nucleophilic substitution mechanism as with primary and secondary amines, where the nitrogen atom of the heterocyclic ring attacks the sulfonyl chloride. This leads to the formation of a sulfonamide linkage, incorporating the heterocyclic moiety into the final product. The specific conditions for these reactions can be tailored to the reactivity of the heterocyclic amine.

Reactions with Oxygen Nucleophiles: Synthesis of Sulfonate Esters

This compound readily reacts with oxygen nucleophiles, most notably alcohols and phenols, to generate sulfonate esters. This transformation is a cornerstone in organic synthesis, as sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions. The synthesis is typically performed in the presence of a base, such as pyridine, to scavenge the HCl produced. google.com

The reaction proceeds via the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the electrophilic sulfur atom of the sulfonyl chloride. The versatility of this reaction allows for the preparation of a wide array of sulfonate esters from various alcohols and phenols. organic-chemistry.org Both arenesulfonyl chlorides and aliphatic sulfonyl chlorides are suitable for this purpose. rsc.org

Table 2: Synthesis of Sulfonate Esters

NucleophileProduct
Alcohol (R-OH)3-Ethylbenzenesulfonate ester (R-O-SO₂-C₆H₄-CH₂CH₃)
Phenol (Ar-OH)3-Ethylbenzenesulfonate ester (Ar-O-SO₂-C₆H₄-CH₂CH₃)

Electrophilic Aromatic Substitution Reactions Involving the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The ethyl group is an activating, ortho-, para-directing group, while the sulfonyl chloride group is a deactivating, meta-directing group. The outcome of an electrophilic substitution reaction on this molecule will depend on the reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For instance, nitration introduces a nitro group onto the aromatic ring, while halogenation introduces a halogen atom. Friedel-Crafts reactions involve the introduction of an alkyl or acyl group. masterorganicchemistry.com The regioselectivity of these reactions is influenced by the combined directing effects of the existing substituents.

Redox Transformations of the Sulfonyl Chloride Moiety

Reduction to Sulfinic Acids or Thiols

The sulfonyl chloride group in this compound can undergo reduction to form either the corresponding sulfinic acid or, with more potent reducing agents, the thiol.

The reduction of sulfonyl chlorides to sulfinic acids can be achieved under specific conditions. For example, an in-situ reduction of sulfonyl chlorides can lead to the formation of sulfinamides. nih.gov

A more complete reduction of aryl sulfonyl chlorides leads to the formation of aryl thiols. researchgate.net A variety of reducing agents can be employed for this transformation. For instance, triphenylphosphine (B44618) in toluene (B28343) has been reported as an effective reagent for the reduction of aryl sulfonyl chlorides to the corresponding aryl thiols. organic-chemistry.org Another method involves the use of a rhodium carbonyl catalyst under heat and carbon monoxide pressure to directly reduce sulfonic acids to thiols. google.com

Oxidation Reactions

The reactivity of this compound in oxidation reactions is primarily centered on the transformation of the ethyl substituent attached to the aromatic ring. The sulfonyl chloride functional group is generally robust and less susceptible to oxidation under conditions that target the alkyl side chain. The primary oxidation products of the ethyl group are the corresponding secondary alcohol, 3-(1-hydroxyethyl)benzene-1-sulfonyl chloride, and the ketone, 3-acetylbenzene-1-sulfonyl chloride. The specific product obtained often depends on the choice of oxidizing agent and the reaction conditions employed.

Research into the oxidation of ethylbenzene (B125841) derivatives provides significant insight into the potential reactivity of this compound. The ethyl group's benzylic position is the most reactive site for oxidation.

Chemical Oxidation

Various chemical methods have been developed for the selective oxidation of ethylbenzene and its derivatives to the corresponding acetophenones. tandfonline.comstudyraid.com These methods often utilize transition metal catalysts or strong oxidizing agents. The presence of the electron-withdrawing sulfonyl chloride group at the meta position in this compound is expected to influence the rate and selectivity of the oxidation of the ethyl group. Studies on substituted ethylbenzenes indicate that electron-donating groups facilitate this type of oxidation, suggesting that the sulfonyl chloride group may render the reaction less favorable compared to unsubstituted ethylbenzene. tandfonline.com

One established method involves the use of a silver ion/persulfate couple in an aqueous medium, which selectively oxidizes ethylbenzene derivatives to the corresponding acetophenones. tandfonline.com Another approach uses cobalt and bromide ions in acetic acid with molecular oxygen as the oxidant. acs.org This system has been shown to be effective for the oxidation of ethylbenzene to acetophenone (B1666503) with high selectivity. acs.org

The table below summarizes findings from the oxidation of ethylbenzene, which can be considered analogous to the potential oxidation of this compound.

Oxidizing SystemSubstrateMajor ProductSelectivity/YieldReference
Silver Nitrate / Ammonium PersulfateEthylbenzeneAcetophenone~75% Yield tandfonline.com
Cobalt/Bromide Ions, O₂EthylbenzeneAcetophenone74% Selectivity acs.org
MnO₄⁻¹-exchanged Mg-Al hydrotalcite, TBHPEthylbenzeneAcetophenone83.65% Conversion researchgate.net
Polymer-anchored Iron(III) catalyst, H₂O₂EthylbenzeneAcetophenoneHigh Conversion researchgate.net

This table is interactive. Users can sort and filter the data.

The oxidation typically proceeds via a radical mechanism at the benzylic carbon of the ethyl group. The initial step is the abstraction of a hydrogen atom from the methylene (B1212753) (-CH₂-) group, followed by the introduction of an oxygen-containing functionality. Mild oxidation may yield the alcohol, 3-(1-hydroxyethyl)benzene-1-sulfonyl chloride, while more vigorous conditions or specific catalysts will lead to the formation of the ketone, 3-acetylbenzene-1-sulfonyl chloride.

Biocatalytic Oxidation

Microbial conversion presents an alternative pathway for the oxidation of ethylbenzene derivatives. For instance, Nocardia tartaricans has been shown to catalyze the subterminal oxidation of ethylbenzene to produce 1-phenylethanol (B42297) and subsequently acetophenone when grown in the presence of a co-substrate like hexadecane. nih.gov This biological oxidation involves the introduction of a hydroxyl group at the alpha-carbon of the alkyl side chain, followed by further oxidation of the resulting alcohol to the ketone. nih.gov While specific studies on this compound are not prevalent, these findings suggest that biocatalytic systems could potentially be adapted for the selective oxidation of its ethyl group, offering a milder and potentially more selective route to 3-(1-hydroxyethyl)benzene-1-sulfonyl chloride or 3-acetylbenzene-1-sulfonyl chloride.

Applications of 3 Ethylbenzene 1 Sulfonyl Chloride in Contemporary Organic Synthesis

Synthetic Building Block for Complex Molecular Architectures

The primary utility of 3-ethylbenzene-1-sulfonyl chloride lies in its function as a precursor for introducing the 3-ethylphenylsulfonyl moiety into various molecular frameworks. The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles.

This compound is a key intermediate for synthesizing more complex sulfonamides, sulfonate esters, and sulfones. These derivatives are often not the final target but serve as crucial intermediates in multi-step synthetic pathways. libretexts.orgnih.govpearson.com The reaction of this compound with primary or secondary amines, for instance, yields N-substituted sulfonamides, a structural motif present in numerous pharmaceuticals. nih.gov Similarly, its reaction with alcohols in the presence of a base produces sulfonate esters, which are excellent leaving groups in subsequent substitution or elimination reactions.

The versatility of the sulfonyl group allows for a variety of transformations. For example, sulfonyl chlorides can participate in copper-catalyzed cascade reactions to produce complex heterocyclic structures like sulfonylated benzothiophenes. rsc.org They are also used as precursors to generate sulfonyl radicals in photoredox catalysis, enabling the formation of carbon-sulfur bonds under mild conditions to create products such as β-hydroxysulfones. organic-chemistry.org These reactions highlight the role of this compound as a foundational element for building sophisticated molecular architectures.

Table 1: Key Reactions and Resulting Compound Classes from this compound
Reactant TypeResulting Functional GroupSignificance/Application
Primary/Secondary AminesSulfonamideCore structure in various pharmaceuticals. nih.gov
Alcohols/PhenolsSulfonate EsterExcellent leaving groups for substitution/elimination reactions. nih.gov
Organometallic ReagentsSulfoneVersatile intermediates in organic synthesis. organic-chemistry.org
Alkenes (via photoredox catalysis)β-HydroxysulfoneAdvanced intermediates synthesized under mild conditions. organic-chemistry.org

Chiral sulfones are valuable building blocks in asymmetric synthesis and are present in many biologically active compounds. rsc.org this compound can serve as a key reagent in the preparation of these important molecules. Methodologies for synthesizing chiral sulfones often involve the reaction of a sulfonyl-containing compound with a chiral substrate or the use of a chiral catalyst.

Several modern catalytic methods are applicable for this purpose. For example, the asymmetric hydrogenation of α,β-unsaturated sulfones, which can be prepared from sulfonyl chlorides, is a powerful technique. nih.gov Another approach is the one-pot synthesis of chiral β-hydroxy sulfones, which involves reacting an α-bromo ketone with a sulfonic acid salt (derivable from the sulfonyl chloride) followed by a ruthenium-prolinamide catalyzed asymmetric transfer hydrogenation. acs.org Dual-catalysis strategies, combining visible-light photoredox catalysis with nickel catalysis, have also been developed for the three-component asymmetric sulfonylalkenylation of styrenes to produce enantioenriched β-chiral sulfones. nih.gov These advanced methods allow for the stereocontrolled introduction of the 3-ethylphenylsulfonyl group, creating valuable chiral synthons for further elaboration. nih.govacs.org

Role in Catalysis and Functional Material Design

Beyond its use as a soluble reagent, this compound and its derivatives are instrumental in the development of functional materials and catalytic systems.

Immobilizing reagents and catalysts onto solid supports like silica (B1680970) gel offers significant advantages, including simplified purification, catalyst recycling, and suitability for flow chemistry. This compound is well-suited for this purpose. The sulfonyl chloride group can react with the surface hydroxyl (silanol) groups of silica gel to form a stable, covalent Si-O-S bond, effectively tethering the 3-ethylphenylsulfonyl group to the solid phase. google.comsigmaaldrich.com

A concrete example is the commercially available 4-ethylbenzenesulfonyl chloride-functionalized silica gel, which demonstrates the viability of this approach for the ethylbenzene (B125841) sulfonyl chloride scaffold. sigmaaldrich.com This functionalized silica can be used as a "scavenger" resin to remove excess nucleophilic reagents, such as amines or alcohols, from a reaction mixture. sigmaaldrich.combiotage.co.jp It can also be employed in "catch and release" purification strategies, where a desired compound is temporarily immobilized on the support for purification before being cleaved and collected. sigmaaldrich.com

Table 2: Properties of Functionalized Silica Gel
PropertyDescriptionReference
Functional GroupEthylbenzenesulfonyl chloride sigmaaldrich.com
Application 1Scavenging of nucleophiles (amines, alcohols) sigmaaldrich.combiotage.co.jp
Application 2"Catch and release" purification sigmaaldrich.com
Immobilization ChemistryReaction of sulfonyl chloride with surface Si-OH groups google.com

Modern organometallic catalysis relies on the design of sophisticated ligands that can tune the reactivity, stability, and selectivity of a metal center. Derivatives of this compound can be incorporated into such ligands to create novel catalysts. For example, the sulfonamide group, readily formed from the sulfonyl chloride, can act as a coordinating group in a ligand scaffold.

These custom-designed ligands are crucial in mediating a wide range of chemical transformations. Chiral ligands derived from complex organic backbones are used to create catalysts for asymmetric reactions, such as the aldol (B89426) reaction catalyzed by palladium(II) complexes of chiral PCP-type ligands. acs.org Tripodal ligands featuring arene platforms can encapsulate trinuclear copper(I) clusters, creating catalysts for challenging C-H amination reactions. mst.edu By incorporating the 3-ethylphenylsulfonyl moiety into these or similar ligand frameworks, new catalysts with unique steric and electronic properties can be developed for use in cross-coupling, C-H functionalization, and other important organometallic processes. mst.edumst.edu

Advanced Spectroscopic and Analytical Methodologies for Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise hydrogen and carbon framework of 3-Ethylbenzene-1-sulfonyl chloride. Due to the molecule's lack of symmetry, a full complement of unique signals is expected in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aliphatic ethyl protons and the four aromatic protons. The ethyl group will present as a triplet for the methyl (–CH₃) protons coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (–CH₂–) protons coupled to the methyl protons. The four protons on the meta-substituted benzene (B151609) ring will exhibit complex splitting patterns (multiplets) in the downfield aromatic region due to their distinct chemical environments and coupling interactions.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display eight unique signals, corresponding to each carbon atom in the molecule. Two signals will appear in the aliphatic region for the ethyl group, and six signals will be present in the aromatic region. The carbon atom bonded to the electron-withdrawing sulfonyl chloride group (C1) would be the most downfield among the aromatic carbons.

While specific experimental data is sparse, the predicted chemical shifts provide a reliable guide for characterization.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Atom Type Predicted Chemical Shift (δ, ppm) Expected Multiplicity
¹H Aromatic (4H) 7.5 - 8.0 Multiplet
¹H Methylene (-CH₂-) ~2.7 Quartet (q)
¹H Methyl (-CH₃) ~1.2 Triplet (t)
¹³C Aromatic (C-SO₂Cl) 140 - 145 Singlet
¹³C Aromatic (C-CH₂CH₃) 148 - 152 Singlet
¹³C Aromatic (CH) 125 - 135 Singlet
¹³C Methylene (-CH₂) ~29 Singlet

Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, is essential for identifying the functional groups within this compound. The techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa.

FT-IR Spectroscopy: The IR spectrum is dominated by strong absorptions from the sulfonyl chloride group. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly intense and diagnostic, appearing at distinct high frequencies. Other key absorptions include C-H stretches from the ethyl and aromatic groups, and aromatic C=C ring stretches.

Raman Spectroscopy: In the Raman spectrum, the non-polar aromatic ring vibrations and C-S bond stretch are typically more prominent than in the IR spectrum. The S=O stretches are also observable.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity (IR)
Asymmetric Stretch S=O 1370 - 1385 Strong
Symmetric Stretch S=O 1180 - 1195 Strong
Aromatic C-H Stretch Ar-H 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch -CH₂, -CH₃ 2850 - 3000 Medium
Aromatic C=C Stretch Ar C=C 1450 - 1600 Medium-Weak

Note: Wavenumber ranges are based on literature values for benzenesulfonyl chlorides and substituted benzenes. mdpi.com

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight and, through fragmentation analysis, crucial structural information. For this compound (monoisotopic mass: ~204.00 Da), the mass spectrum would confirm the molecular formula and reveal characteristic cleavage patterns.

The molecular ion peak ([M]⁺˙) would be observed at an m/z of approximately 204. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak would be present at m/z 206 with roughly one-third the intensity of the molecular ion peak.

Common fragmentation pathways for benzenesulfonyl chlorides include:

Loss of a chlorine radical: [M - Cl]⁺

Loss of sulfur dioxide: [M - SO₂]⁺˙

Cleavage of the C–S bond: yielding an ethylbenzene (B125841) cation.

Benzylic cleavage: loss of a methyl radical from the ethyl group to form a stable secondary carbocation.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (for ³⁵Cl) Predicted Fragment Ion Formula
204 Molecular Ion [M]⁺˙ [C₈H₉³⁵ClO₂S]⁺˙
169 [M - Cl]⁺ [C₈H₉O₂S]⁺
140 [M - SO₂]⁺˙ [C₈H₉³⁵Cl]⁺˙
105 [C₈H₉]⁺ (from loss of SO₂Cl) [C₈H₉]⁺

Ultraviolet-Visible Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring.

The benzene ring exhibits characteristic π → π* electronic transitions. In unsubstituted benzene, these appear as a very strong band near 184 nm, a strong band at 204 nm, and a much weaker, highly structured band (B-band) around 254 nm. The substitution of the ring with an ethyl group and a sulfonyl chloride group is expected to cause a bathochromic (red) shift of these absorption bands and a loss of the fine vibrational structure seen in the B-band. Specific experimental data such as the wavelength of maximum absorbance (λmax) and molar absorptivity (ε) for this compound are not reported in the surveyed literature.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the purification of this compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for purity analysis. A reversed-phase method, typically employing a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, would effectively separate the target compound from non-polar impurities, starting materials, or by-products. Detection would typically be performed using a UV detector set to a wavelength where the aromatic ring absorbs.

Gas Chromatography (GC): GC can also be used for purity assessment, provided the compound is sufficiently volatile and thermally stable. Given the reactivity of the sulfonyl chloride group, care must be taken to avoid degradation in the high-temperature injector port.

Column Chromatography: For preparative-scale purification, flash column chromatography over silica (B1680970) gel is a standard method. googleapis.com A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would be used to elute the compound from the column, separating it from other components of a crude reaction mixture.

Future Research Directions and Emerging Paradigms for 3 Ethylbenzene 1 Sulfonyl Chloride Chemistry

Development of Sustainable and Greener Synthetic Protocols

The chemical industry is increasingly shifting towards sustainable practices that minimize environmental impact and enhance process safety. For the synthesis of 3-ethylbenzene-1-sulfonyl chloride and its derivatives, future research will prioritize the development of greener protocols that adhere to the principles of green chemistry.

One promising approach involves the use of water as a reaction medium, which is a non-toxic, non-flammable, and abundant solvent. rsc.orgsci-hub.se Research has demonstrated the successful synthesis of various arylsulfonyl chlorides and sulfonamides in aqueous media, often with excellent yields and purity. rsc.orgrsc.org These methods typically involve the reaction of the corresponding amine or thiol with a sulfonating agent under controlled pH, eliminating the need for hazardous organic solvents and corrosive reagents. rsc.orgrsc.orgacs.org For instance, the oxyhalogenation of thiols and disulfides using reagents like oxone-KX (where X is Cl or Br) in water provides a rapid and efficient route to sulfonyl chlorides. rsc.org The low solubility of the sulfonyl chloride product in water can facilitate its direct precipitation, simplifying isolation and purification. acs.org

Another key aspect of greener synthesis is the use of more benign reagents and the minimization of waste. Traditional methods for preparing sulfonyl chlorides often employ harsh chlorinating agents like chlorosulfonic acid, which can lead to the formation of significant amounts of acidic waste. mdpi.com Future protocols will likely focus on catalytic methods that utilize milder and more selective reagents. The development of solvent-free reaction conditions, assisted by techniques such as microwave irradiation or mechanochemistry, also represents a significant avenue for creating more sustainable processes for producing sulfonamides from sulfonyl chlorides. sci-hub.senih.gov

The following table summarizes key green chemistry metrics for a sustainable sulfonamide synthesis, illustrating the potential for environmentally benign processes.

MetricValueReference
E-factor 12 mdpi.com
Solvent Water rsc.orgrsc.org
Reaction Conditions Room Temperature rsc.org
Base Na2CO3 rsc.org

This table showcases representative green chemistry metrics for sustainable sulfonamide synthesis, highlighting the move towards more environmentally friendly chemical production.

Exploration of Novel Catalytic Transformations

The exploration of novel catalytic systems is set to unlock new synthetic pathways and enhance the reactivity and selectivity of reactions involving this compound. Transition metal catalysis, in particular, offers a powerful toolkit for C-H functionalization, allowing for the direct formation of new bonds at previously unreactive sites.

Recent advances in copper-catalyzed C-H functionalization have shown promise for the direct arylation and sulfonylation of various substrates. rsc.org For example, copper catalysts have been successfully employed for the sulfonylation of C-H bonds in a range of aromatic and heteroaromatic compounds using sulfonyl chlorides as the sulfonylating agent. rsc.org These methods offer a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The application of these catalytic systems to the ethylbenzene (B125841) moiety of this compound could open up new avenues for the synthesis of complex, functionalized molecules.

Photoredox catalysis has also emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions using visible light as the energy source. rsc.org Metallaphotoredox catalysis, which combines transition metal catalysis with photoredox catalysis, has been successfully applied to the functionalization of benzylic C-H bonds. rsc.org This approach could be particularly relevant for reactions involving the ethyl group of this compound, allowing for selective functionalization at the benzylic position.

The development of novel catalytic systems for the activation of the sulfonyl chloride group itself is another important area of research. While the reactivity of sulfonyl chlorides is well-established, new catalysts could offer enhanced control over reaction outcomes, enabling chemoselective transformations in the presence of other functional groups.

Advanced Computational Predictions and Experimental Validation

The integration of advanced computational methods, such as Density Functional Theory (DFT), is becoming increasingly crucial for understanding and predicting the reactivity of chemical compounds. In the context of this compound, computational studies can provide valuable insights into reaction mechanisms, transition state geometries, and the influence of substituents on reactivity.

For instance, DFT calculations have been used to investigate the electrochemical reduction of substituted benzenesulfonyl chlorides, shedding light on the electron transfer mechanisms and the stability of reaction intermediates. cdnsciencepub.comscholaris.ca These theoretical studies can help to rationalize experimental observations and guide the design of new experiments. By calculating parameters such as bond dissociation energies and molecular orbital energies, researchers can predict the most likely reaction pathways and identify potential side reactions.

The following table presents data from a computational study on the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides, demonstrating the type of information that can be obtained through DFT calculations. While this data is for nitro-substituted compounds, similar studies on this compound would provide valuable information about its reactivity.

CompoundS-Cl Bond Dissociation Energy (kcal/mol)LUMO Energy (eV)Reference
2-nitrobenzenesulfonyl chloride 55.3-3.45 cdnsciencepub.com
3-nitrobenzenesulfonyl chloride 58.1-3.52 cdnsciencepub.com
4-nitrobenzenesulfonyl chloride 57.2-3.58 cdnsciencepub.com

This table illustrates the kind of data obtained from DFT calculations on substituted benzenesulfonyl chlorides, which can be used to predict their reactivity.

Future research will likely involve a synergistic approach where computational predictions are used to design experiments, and the experimental results are then used to refine the computational models. This iterative process of theoretical prediction and experimental validation will accelerate the discovery of new reactions and the optimization of existing processes involving this compound.

Integration with Flow Chemistry and High-Throughput Methodologies

The adoption of continuous flow chemistry and high-throughput screening methodologies is set to revolutionize the synthesis and application of this compound. Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced process control, and the potential for seamless scale-up. rsc.orgdurham.ac.uknih.gov

The synthesis of arylsulfonyl chlorides has been successfully demonstrated in continuous flow reactors. rsc.orgdurham.ac.ukresearchgate.net These systems allow for the safe handling of hazardous reagents and intermediates, such as diazonium salts, by minimizing the reaction volume and providing precise control over reaction parameters like temperature and residence time. durham.ac.ukresearchgate.net The integration of in-line analytical techniques, such as IR or NMR spectroscopy, can provide real-time monitoring of the reaction progress, enabling rapid optimization and process control. cam.ac.uk

High-throughput screening (HTS) methodologies are invaluable for the rapid discovery of new reactions and the optimization of reaction conditions. By using automated platforms, a large number of reactions can be performed and analyzed in parallel, significantly accelerating the research and development process. nih.gov For example, HTS can be used to screen libraries of catalysts and ligands for novel transformations involving this compound or to rapidly identify optimal conditions for a particular reaction. The combination of high-throughput screening with flow chemistry can create powerful automated platforms for chemical synthesis and discovery. researchgate.net

The following table provides an example of the results that can be obtained from a flow chemistry synthesis of an arylsulfonyl chloride, highlighting the efficiency and scalability of this technology.

Starting MaterialFlow Rate (mL/min)Residence Time (min)Yield (%)Reference
Aniline derivative 0.51085 durham.ac.uk

This table presents typical data from a flow chemistry synthesis of an arylsulfonyl chloride, demonstrating the high efficiency achievable with this technology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-ethylbenzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

  • Methodology :

  • Sulfonylation : React 3-ethylbenzene with chlorosulfonic acid (HSO3Cl) under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group. Excess chlorosulfonic acid ensures complete conversion .
  • Workup : Quench the reaction with ice water to hydrolyze unreacted HSO3Cl. Extract the product using dichloromethane and dry over anhydrous Na2SO4 .
  • Optimization : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Adjust stoichiometry and cooling rates to minimize byproducts like sulfonic acids.

Q. How can purity and structural identity of this compound be validated?

  • Methodology :

  • Chromatography : Purify crude product via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the sulfonyl chloride .
  • Spectroscopy : Confirm structure using <sup>1</sup>H NMR (δ 7.5–8.2 ppm for aromatic protons, δ 1.2–1.4 ppm for ethyl CH3) and IR (asymmetric S=O stretch at ~1370 cm<sup>−1</sup>, symmetric at ~1170 cm<sup>−1</sup>) .
  • Purity : Assess via HPLC (C18 column, acetonitrile/water mobile phase) with ≥98% purity threshold .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use a fume hood to avoid inhalation of vapors .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), neutralize with sodium bicarbonate, and dispose as hazardous waste .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes with saline .

Advanced Research Questions

Q. How does the electronic effect of the ethyl substituent influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates of 3-ethyl vs. unsubstituted benzene sulfonyl chlorides with amines (e.g., aniline) in DMF. Use <sup>19</sup>F NMR (if fluorinated analogs are used) to track intermediate formation .
  • Computational Analysis : Perform DFT calculations (e.g., Gaussian) to map electron density at the sulfonyl chloride group. The ethyl group’s electron-donating nature may reduce electrophilicity, requiring harsher conditions (e.g., elevated temperatures) .

Q. What strategies mitigate hydrolysis of this compound during aqueous-phase reactions?

  • Methodology :

  • Solvent Selection : Use anhydrous aprotic solvents (e.g., THF, DCM) with molecular sieves to scavenge trace water .
  • pH Control : Maintain acidic conditions (pH < 3) using HCl to suppress base-catalyzed hydrolysis. Monitor pH with a calibrated meter .
  • Alternative Reagents : Convert sulfonyl chloride to a stable sulfonamide intermediate before aqueous workup .

Q. How can this compound be utilized in synthesizing bioactive sulfonamides for proteomics studies?

  • Methodology :

  • Coupling Reactions : React with primary amines (e.g., cyclopropylamine) in dichloromethane with triethylamine as a base. Purify sulfonamides via recrystallization (ethanol/water) .
  • Biological Assays : Screen derivatives for enzyme inhibition (e.g., carbonic anhydrase) using fluorescence-based assays. Correlate substituent effects (ethyl vs. methyl) with IC50 values .

Data Contradiction and Resolution

Q. Conflicting reports exist on the stability of this compound under long-term storage. How can researchers reconcile these discrepancies?

  • Methodology :

  • Stability Testing : Store samples under varying conditions (dry vs. humid, −20°C vs. 25°C). Monitor degradation via HPLC every 30 days.
  • Root-Cause Analysis : Trace impurities (e.g., residual HSO3Cl) may accelerate decomposition. Repurify batches showing instability and retest .

Methodological Best Practices

Q. What analytical techniques are most effective for quantifying trace byproducts in this compound synthesis?

  • Methodology :

  • GC-MS : Detect volatile impurities (e.g., ethylbenzene) with a DB-5 column and electron ionization .
  • LC-HRMS : Identify non-volatile sulfonic acids using a Q-TOF mass spectrometer in negative ion mode .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.